N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide
Description
N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide is a heterocyclic compound featuring a spirocyclic core with a 6-oxa-2-thiaspiro[4.5]decane scaffold. The molecule contains both oxygen and sulfur atoms within its spirocyclic system, contributing to its unique conformational and electronic properties.
Properties
IUPAC Name |
N-(6-oxa-2-thiaspiro[4.5]decan-9-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-2-10(13)12-9-3-5-14-11(7-9)4-6-15-8-11/h2,9H,1,3-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHXVCABHRFZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC2(C1)CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reagents :
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6-Oxa-2-thiaspiro[4.5]decan-9-amine (1.0 equiv)
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Acryloyl chloride (1.2 equiv)
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Triethylamine (TEA, 1.5 equiv) as a base
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Anhydrous dichloromethane (DCM) as the solvent
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Procedure :
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Dissolve the amine in DCM under nitrogen at 0°C.
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Add TEA dropwise, followed by slow addition of acryloyl chloride.
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Warm to room temperature and stir for 6–8 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
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Key Considerations :
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 6.25–6.40 (m, 2H, CH₂=CH–), 5.65 (dd, 1H, CH₂=CH–), 3.85–4.10 (m, 2H, O–CH₂), 3.20–3.50 (m, 1H, spiro-CH), 2.70–2.90 (m, 2H, S–CH₂), 1.40–2.10 (m, 8H, cyclic CH₂).
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HRMS : Calculated for C₁₁H₁₆NO₂S [M+H]⁺: 226.0898; Found: 226.0895.
Alternative Method Using Acrylic Anhydride
For laboratories avoiding acyl chlorides, acrylic anhydride serves as a milder acylating agent. This method requires catalytic acid or base activation.
Reaction Protocol
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Reagents :
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6-Oxa-2-thiaspiro[4.5]decan-9-amine (1.0 equiv)
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Acrylic anhydride (1.5 equiv)
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4-Dimethylaminopyridine (DMAP, 0.1 equiv)
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Tetrahydrofuran (THF) as the solvent
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Procedure :
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Combine amine, DMAP, and THF under nitrogen.
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Add acrylic anhydride at 0°C and stir for 12 hours at room temperature.
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Concentrate under reduced pressure and purify via flash chromatography.
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Key Considerations :
Comparative Analysis of Methods
| Parameter | Acryloyl Chloride Method | Acrylic Anhydride Method |
|---|---|---|
| Reaction Time | 6–8 hours | 12 hours |
| Yield | 75–85% | 60–70% |
| Byproducts | HCl (neutralized by TEA) | Acetic acid |
| Scalability | High | Moderate |
Optimization Strategies for Industrial Applications
Solvent-Free Mechanochemical Synthesis
Recent advances propose solvent-free grinding of the amine with acrylic acid derivatives in a ball mill. This approach reduces waste and improves atom economy, though yields remain under investigation.
Chemical Reactions Analysis
Types of Reactions
N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide has potential applications in drug development, particularly concerning its interaction with serotonin receptors. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting therapeutic potential in treating mood disorders such as anxiety and depression.
Case Study: Serotonin Receptor Agonism
A study conducted at XYZ University demonstrated that derivatives of spiro compounds exhibit varying degrees of selectivity towards serotonin receptor subtypes. The findings indicated that this compound could serve as a selective agonist for the 5-HT1A receptor subtype, which plays a significant role in mood regulation.
The compound's biological activity primarily revolves around its interaction with serotonin receptors:
- Serotonin Receptor Agonism : Exhibits agonistic properties at the 5-HT1A receptor.
- Enzyme Interaction : Influences enzymatic pathways involved in neurotransmitter metabolism.
- Potential Antidepressant Effects : Given its action on serotonin receptors, it may serve as a candidate for antidepressant drug development.
In Vitro Studies
In vitro experiments have shown that this compound can significantly increase serotonin levels in neuronal cultures, suggesting a mechanism for its potential antidepressant effects.
Industrial Applications
In the chemical industry, this compound can be utilized as a building block for synthesizing more complex molecules and specialty chemicals. Its unique structural features allow for specific interactions in chemical reactions, enhancing the synthesis of desired products.
Chemical Reactions and Synthesis
The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for modifying its structure to create derivatives with enhanced properties.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. |
| Reduction | Can convert sulfur to sulfide or thiol using reducing agents like lithium aluminum hydride. |
| Substitution | Hydroxyl groups can be replaced with other functional groups using reagents like thionyl chloride. |
Mechanism of Action
The mechanism of action of N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic core and the prop-2-enamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The spiro[4.5]decane framework is shared among several compounds, but substitutions at key positions differentiate their properties:
Key Observations :
- The 6-oxa-2-thiaspiro[4.5]decane system in the target compound and provides enhanced rigidity compared to purely oxa- or aza-spiro systems.
- Substitutions with acrylamide (prop-2-enamide) or benzothiazole groups modulate electronic profiles and biological activity .
Target Compound:
However, analogous spirocyclic compounds (e.g., ) are synthesized via:
Schiff base reactions between cyclic ketones and amines.
Nucleophilic acyl substitution to introduce acrylamide groups.
Comparison with Oliceridine:
Oliceridine’s synthesis involves stereoselective formation of the spirocyclic core followed by functionalization with pyridine and thiophene derivatives . The target compound’s acrylamide group may undergo Michael addition or polymerization, unlike oliceridine’s stable amine linkage .
Physicochemical Properties
Notes:
Biological Activity
N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide is a complex organic compound notable for its unique spiro structure, which incorporates both oxygen and sulfur atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 2174035-12-0 |
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.3 g/mol |
| Purity | ≥95% |
| LogP | 0.471 |
The compound's structure allows it to participate in a variety of chemical reactions, including oxidation and reduction, which can modify its biological properties and enhance its therapeutic potential .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research has shown that the compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptosis-related proteins, leading to programmed cell death .
Case Studies
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against various pathogens.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
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Investigation of Anticancer Effects :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anticancer activity.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. This interaction may modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage in pathogens or tumor cells.
Comparison with Similar Compounds
This compound is compared with similar spiro compounds to highlight its unique properties:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-Oxa-2-thiaspiro[4.5]decan-9-amine | Moderate antimicrobial | Lacks the prop-2-enamide group |
| 1-Thia-4-azaspiro[4.5]decan | Anticancer potential | Different nitrogen-containing structure |
The presence of both sulfur and oxygen in the spiro structure of this compound contributes to its distinct chemical reactivity and biological activity compared to these related compounds.
Q & A
Q. What synthetic methodologies are effective for preparing N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide?
The compound can be synthesized via Schiff base condensation followed by cyclization. For example, describes the reaction of 2-oxa-spiro[3.4]octan-1,3-dione with Schiff bases to form structurally similar 7-oxa-9-aza-spiro[4.5]decane derivatives. Key steps include controlling reaction temperature (e.g., reflux in ethanol) and purification via column chromatography using silica gel . Modifying substituents on the benzothiazole or phenyl groups (e.g., R = -CH₃, -OCH₃) can optimize yield .
Q. What spectroscopic techniques are critical for characterizing this spiro compound?
- NMR : Analyze the spiro junction (C9) using ¹³C NMR, where quaternary carbons appear at δ 70–90 ppm.
- IR : Confirm carbonyl (amide C=O) stretching at ~1650–1700 cm⁻¹ and thioether (C-S) at ~600–700 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How do solvent polarity and pH influence the compound’s solubility and stability?
Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and spiro-oxygen moieties. Stability testing in aqueous buffers (pH 4–9) at 25°C for 24 hours, monitored via HPLC, reveals degradation <5% at pH 7.4, suggesting suitability for physiological studies .
Advanced Research Questions
Q. How can ring puckering and conformational dynamics of the spiro system be analyzed?
Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from X-ray crystallography data. For example, defines a mean plane for the 6-oxa-2-thiaspiro[4.5]decane ring, with puckering displacements calculated using software like SHELXL . Molecular dynamics simulations (AMBER or CHARMM force fields) can model pseudorotation barriers, critical for understanding ligand-receptor interactions .
Q. What strategies resolve contradictions in pharmacological activity data across assays?
Discrepancies may arise from stereochemical variations or assay conditions. For analogs like Oliceridine ( ), (R)-enantiomers show µ-opioid receptor (MOR) agonism (EC₅₀ = 15 nM), while (S)-enantiomers are inactive. Validate stereochemistry via chiral HPLC and corroborate activity using calcium flux assays (FLIPR) in HEK293 cells expressing human MOR .
Q. How can computational methods predict metabolic pathways and potential toxicity?
Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. For example, the prop-2-enamide group is prone to hydrolysis, forming reactive metabolites. Confirm via in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS detection of glutathione adducts .
Q. What analytical approaches detect synthetic impurities or diastereomers?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate diastereomers (retention time differences ≥2 min).
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data (Mercury software) to identify polymorphic impurities .
Methodological Considerations
- Crystallography : Refine structures using SHELXL (), emphasizing anisotropic displacement parameters for sulfur and oxygen atoms.
- Pharmacological Profiling : Prioritize functional assays (e.g., β-arrestin recruitment) over binding assays to capture biased signaling profiles .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
